molecular formula C6H9N3O2 B3197714 3-(3-amino-1H-pyrazol-1-yl)propanoic acid CAS No. 1006486-03-8

3-(3-amino-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B3197714
CAS No.: 1006486-03-8
M. Wt: 155.15 g/mol
InChI Key: WNLGGTMFZIRFHU-UHFFFAOYSA-N
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Description

3-(3-amino-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 . It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, has seen significant advancements in recent years. These developments are related to the use of new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11) and the SMILES string: O=C(O)CCN1N=CC=C1 .

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

Research indicates that derivatives similar to 3-(3-amino-1H-pyrazol-1-yl)propanoic acid serve as valuable building blocks in the synthesis of a variety of heterocyclic compounds. For instance, compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones have been shown to be pivotal in synthesizing heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others due to their unique reactivity, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020). This underscores the importance of such derivatives in advancing the field of heterocyclic chemistry and facilitating the development of new compounds with potential therapeutic applications.

Biological Activities and Therapeutic Potential

Pyrazoline derivatives, closely related to this compound, have been extensively studied for their biological activities, showing a wide range of therapeutic potentials. For example, a variety of pyrazoline compounds have been investigated for their anticancer activities, highlighting the significance of this moiety in the development of new anticancer agents. These investigations reveal that pyrazoline derivatives exhibit promising anticancer properties, encouraging further research in this area to explore their full potential (Ray et al., 2022).

Neurodegenerative Disease Treatment

Pyrazolines have also been identified as potential therapeutic agents for treating neurodegenerative diseases. Pyrazoline-containing compounds have been noted for their neuroprotective properties, which could be beneficial in managing diseases such as Alzheimer’s and Parkinson’s. This highlights the potential of pyrazoline derivatives, related to this compound, in contributing to the development of new treatments for neurodegenerative disorders (Ahsan et al., 2022).

Multicomponent Synthesis

Recent advancements have utilized multicomponent reactions (MCRs) for the synthesis of biologically active molecules containing the pyrazole moiety, demonstrating the efficiency and versatility of this approach in creating compounds with significant biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties. This showcases the potential of leveraging MCRs for developing new drugs and bioactive molecules with pyrazole derivatives at their core (Becerra, Abonía, & Castillo, 2022).

Safety and Hazards

The safety data sheet for 3-(3-amino-1H-pyrazol-1-yl)propanoic acid indicates that it may cause skin and eye irritation, and may be harmful if inhaled, absorbed through the skin, or swallowed .

Future Directions

The future research directions for 3-(3-amino-1H-pyrazol-1-yl)propanoic acid and other pyrazole derivatives include the design of novel pyrazoles, the development of innovative synthesis routes, the examination of different potencies of pyrazoles, and the exploration of potential applications of pyrazoles .

Biochemical Analysis

Biochemical Properties

3-(3-amino-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can affect neurotransmission and potentially lead to changes in neural activity. Additionally, this compound may interact with other enzymes involved in oxidative stress pathways, influencing the levels of reactive oxygen species and affecting cellular health .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of signaling molecules involved in oxidative stress responses, thereby impacting the expression of genes related to antioxidant defense . Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmitter levels and neural signaling . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cellular stress responses and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and impaired neural function . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . For example, this compound can modulate the activity of enzymes involved in the production and detoxification of reactive oxygen species, thereby influencing cellular redox balance . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy metabolism and oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-(3-aminopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLGGTMFZIRFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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